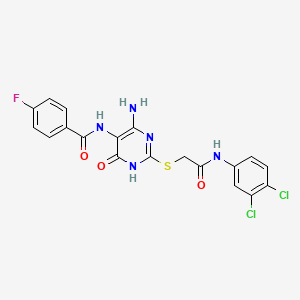

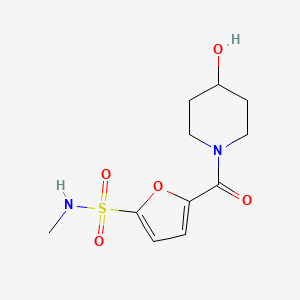

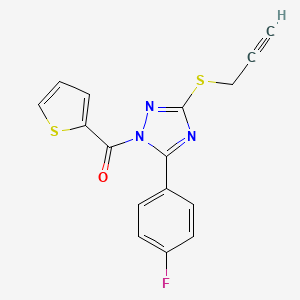

5-(4-Fluorophenyl)-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar 1,2,4-triazole derivatives have been synthesized through various methods. For instance, phenacyl chloride derivatives were prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Applications De Recherche Scientifique

Catalytic Processes and Organic Synthesis

- Catalytic Efficiency in Addition Reactions : Tetrabutylammonium fluoride (TBAF) has been shown to catalyze the addition of trialkylsilylalkynes to ketones, including derivatives containing fluoro and thienyl groups, under mild conditions. This process allows for the synthesis of CF(3)-bearing tertiary propargylic alcohols with high yields, demonstrating the utility of fluorophenyl and thienyl ketones in organic synthesis (Chintareddy, Wadhwa, & Verkade, 2011).

Material Science and Polymer Chemistry

- Hyperbranched Poly(Ether Ketones) : Research on the synthesis and characterization of hyperbranched poly(ether ketones) with various phenylene units has included compounds with fluoro and thienyl groups. These studies highlight the development of materials with potential applications in advanced polymer science (Agarwal, Kumar, & Maken, 2012).

Molecular Modeling and Antioxidant Evaluation

- Antioxidant Activity of Derivatives : Novel derivatives of di-2-thienyl ketones festooned with thiazole or pyridine moiety have been evaluated for their antioxidant activities. These compounds, synthesized from precursors like the targeted ketone, exhibited significant inhibition percentages, demonstrating their potential in antioxidant applications (Althagafi, 2022).

Fluorescent Molecular Probes

- Fluorescent Solvatochromic Dyes : Studies on fluorescent molecular probes have explored the synthesis, spectral properties, and applications of solvatochromic dyes, including those containing phenyl and fluoro groups. These compounds show strong solvent-dependent fluorescence, suitable for developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[5-(4-fluorophenyl)-3-prop-2-ynylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3OS2/c1-2-9-23-16-18-14(11-5-7-12(17)8-6-11)20(19-16)15(21)13-4-3-10-22-13/h1,3-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEXNURNNAMDLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NN(C(=N1)C2=CC=C(C=C2)F)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2991480.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2991485.png)

![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)

![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2991489.png)

![2-[3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2991490.png)